molecular formula C22H26N4O3S2 B6553911 1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine CAS No. 1171552-74-1

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B6553911
CAS No.: 1171552-74-1
M. Wt: 458.6 g/mol
InChI Key: HWFRRINMAFRESI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative combining a pyrazole core with thiophene, sulfonyl, and piperazine moieties. Its structure features:

  • A 3,5-dimethylpyrazole group linked via a carbonyl to a thiophene ring.
  • A sulfonyl bridge connecting the thiophene to a piperazine moiety.
  • A 2,5-dimethylphenyl substituent on the piperazine nitrogen.

Synthetic routes for analogous compounds often involve coupling hydrazine derivatives with ketones or aldehydes under reflux conditions, followed by sulfonation or piperazine functionalization .

Properties

IUPAC Name

[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonylthiophen-2-yl]-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-15-5-6-16(2)19(13-15)24-8-10-25(11-9-24)31(28,29)20-7-12-30-21(20)22(27)26-18(4)14-17(3)23-26/h5-7,12-14H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFRRINMAFRESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with a variety of biological targets. More research is needed to identify the specific targets and their roles.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown.

Biological Activity

1-{[2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperazine core substituted with a thiophene moiety and a pyrazole derivative. The structural formula can be represented as follows:

C16H20N4O2S\text{C}_{16}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperazine structures exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Pharmacological Activities

  • Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, in studies involving similar compounds, significant inhibition rates of up to 85% for TNF-α were reported at specific concentrations .
  • Antimicrobial Activity : The presence of the piperazine moiety enhances the antimicrobial efficacy against various bacterial strains. In vitro tests demonstrated that related pyrazole compounds exhibited potent activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation. For example, modifications to the pyrazole structure have led to compounds that significantly reduce viability in cancer cell lines, indicating potential as anticancer agents .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory responses or cellular signaling pathways, leading to reduced inflammation and tumor growth.

Case Studies

Several studies have investigated the biological activities of pyrazole-containing compounds:

  • Study on Anti-inflammatory Effects : A study synthesized a series of pyrazole derivatives and assessed their effects on TNF-α and IL-6 levels. Compounds exhibited varying degrees of inhibition, with some achieving over 80% reduction in cytokine levels compared to controls .
  • Antimicrobial Testing : Another research effort focused on the antibacterial properties of modified pyrazoles against clinical isolates of E. coli and Klebsiella pneumoniae. Results indicated that specific substitutions on the piperazine ring enhanced activity significantly .
  • Anticancer Evaluation : A recent study evaluated the cytotoxic effects of pyrazole derivatives on breast cancer cell lines. The results showed that certain compounds led to apoptosis in cancer cells while sparing normal cells, highlighting their potential therapeutic index .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Reference
1-{[2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)thiophen-3-yl]sulfonyl}-4-(2,5-dimethylphenyl)piperazine Pyrazole-thiophene-sulfonyl-piperazine 3,5-dimethylpyrazole; 2,5-dimethylphenyl ~497.6* Target
3-(2,5-Dimethylphenyl)-1-(4-methoxyphenyl)-5-(thiophen-2-yl)-1H-pyrazole Pyrazole-thiophene 2,5-dimethylphenyl; 4-methoxyphenyl ~364.4
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone Pyrazole-piperazine 3,5-dimethylpyrazole; nitro group; diphenylethanone ~541.6
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole-piperazine Trifluoromethylphenyl; butanone ~377.4

Notes:

  • Unlike nitro-substituted analogs (e.g., ), the absence of electron-withdrawing groups in the target compound may reduce cytotoxicity.

Pharmacological and Functional Comparisons

Key Findings :

  • Pyrazole-piperazine hybrids often exhibit dual functionality : the pyrazole moiety modulates enzyme/receptor binding, while the piperazine enhances pharmacokinetics (e.g., blood-brain barrier penetration) .
  • The target compound’s thiophene-sulfonyl group may confer unique electronic properties, influencing interactions with sulfur-binding enzymes (e.g., cyclooxygenase or cytochrome P450) .
  • Compared to fipronil (a pyrazole-based insecticide), the target compound lacks halogen substituents, which could reduce environmental persistence .

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